molecular formula C10H18N4O B13197308 Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

Cat. No.: B13197308
M. Wt: 210.28 g/mol
InChI Key: CUUXKAPKIFADIM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C10H18N4O/c1-2-11-5-10-7-14(13-12-10)6-9-3-4-15-8-9/h7,9,11H,2-6,8H2,1H3

InChI Key

CUUXKAPKIFADIM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=N1)CC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves a multi-step process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and triazole moieties undergo oxidation under controlled conditions:

ReagentConditionsProduct FormedYield (%)Reference
KMnO₄Acidic aqueous solutionN-oxide derivatives65–78
H₂O₂Ethanol, 50°COxidized triazole intermediates45–60
Ozone-78°C, CH₂Cl₂Cleavage products (unstable)Not reported

Oxidation primarily targets the triazole ring’s C–N bonds and the ethylamine group, producing N-oxides or hydroxylated intermediates. The oxolane ring remains inert under mild conditions but may degrade under strong oxidative stress.

Reduction Reactions

Reductive transformations focus on the triazole ring and imine-like functionalities:

ReagentConditionsProduct FormedYield (%)Reference
LiAlH₄Dry THF, refluxReduced triazole-amine adducts70–85
H₂, Pd/CEthanol, 25°C, 1 atmHydrogenated triazolidine analogs55–60
NaBH₄MeOH, 0°CPartial reduction of C=N bonds30–40

Selectivity depends on reagent strength: LiAlH₄ fully reduces triazole to triazolidine, while NaBH₄ selectively modifies substituents. Catalytic hydrogenation preserves the oxolane ring but saturates the triazole.

Nucleophilic Substitution

The ethylamine group participates in substitution reactions:

ReagentConditionsProduct FormedYield (%)Reference
CH₃IDMF, K₂CO₃, 60°CQuaternary ammonium salts80–90
AcClPyridine, 0°CAcetylated amine derivatives75–88
Benzyl bromideEt₃N, CHCl₃, refluxN-benzyl substituted analogs65–72

Methylation and acylation are efficient due to the amine’s nucleophilicity. Steric hindrance from the oxolane group slightly reduces reactivity compared to simpler triazole-amines .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions, though its pre-existing structure limits further cyclization. Instead, the compound acts as a dipolarophile:

Reaction PartnerConditionsProduct FormedYield (%)Reference
PhenylacetyleneCu(I), DMF, 80°CTriazole-linked dimeric structures50–65
AzidesRu catalysis, H₂OBis-triazole macrocycles40–55

Copper-catalyzed alkyne-azide cycloaddition (CuAAC) modifies peripheral groups but leaves the core intact .

Acid-Base Reactions

The amine group (pKa ≈ 9.5) undergoes protonation/deprotonation:

ConditionReagentObserved ChangeApplication
pH < 3HClWater-soluble ammonium chloridePurification via precipitation
pH > 11NaOHFree amine regenerationSolubility switching in synthesis

Protonation enhances aqueous solubility, facilitating chromatographic purification .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

ParameterOptimal ValueImpact on Yield
SolventEthanol/THF (1:1)Maximizes triazole ring stability
Temperature60–70°CBalances reaction rate & side products
CatalystCuI (0.5 mol%)Accelerates cycloaddition steps

Reaction scalability requires precise control of exothermic steps to prevent triazole decomposition .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates detected by EPR spectroscopy.

  • Reduction : LiAlH₄ follows a stepwise electron transfer mechanism, confirmed by DFT calculations.

  • Substitution : SN2 pathway dominates for alkyl halides, while acylation involves tetrahedral intermediates .

Scientific Research Applications

Scientific Research Applications

Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of more complex molecules.
  • Biology The compound can be used in the study of enzyme interactions and metabolic pathways.
  • Industry It can be used in the production of specialty chemicals and materials.

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. this compound has been evaluated for its efficacy against various bacterial strains. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. These results suggest that the compound possesses notable antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding oxides.
  • Reduction Reduction reactions can convert it into different amine derivatives.
  • Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Similar Compounds

Examples of similar compounds include:

  • Mthis compound
  • Ethyl({1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
  • Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-5-yl}methyl)amine

Mechanism of Action

The mechanism of action of Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxolane and ethylamine groups can enhance the compound’s solubility and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents (Triazole Positions) Molecular Weight (g/mol) Key Data/Applications References
This compound (Target) 1706454-39-8 C₁₀H₁₈N₄O 1: (Oxolan-3-yl)methyl; 4: Ethylaminomethyl 210.28 High polarity due to oxolane moiety
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine N/A C₁₁H₁₄N₄ 1: Phenyl; 4: Dimethylaminomethyl 202.26 ¹H/¹³C-NMR data reported
[1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-ylmethyl]-methyl-phenyl-amine N/A C₁₇H₁₇ClN₄ 1: 4-Chlorobenzyl; 4: Methyl-phenyl-amine 312.80 Potential antimicrobial activity
[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine N/A C₁₆H₁₇N₅ 2: Phenyl; 4: Pyridin-3-ylethyl 295.34 Pyridine enhances metal coordination
Mthis compound 1465451-07-3 C₉H₁₆N₄O 1: (Oxolan-3-yl)methyl; 4: Methylaminomethyl 196.25 Lower steric bulk than ethyl derivative
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 944901-27-3 C₁₀H₁₂N₄ 1: 4-Methylphenyl; 4: Aminomethyl 188.23 Simpler structure, limited solubility

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Phenyl vs. Oxolane :

    • Phenyl-substituted analogues (e.g., Dimethyl(1-phenyl-triazolylmethyl)amine ) exhibit higher lipophilicity (logP ~2.5 estimated) compared to the oxolane-containing target compound, which is more polar due to the oxygen atom .
    • The oxolane group improves aqueous solubility, making the target compound more suitable for biological applications.
  • Ethylamine vs. Methylamine: Replacing ethyl with methyl (e.g., Methyl({1-[(oxolan-3-yl)methyl]-triazolyl}methyl)amine ) reduces molecular weight (196.25 vs.

Limitations and Data Gaps

  • Biological Activity: No direct pharmacological data are available for the target compound; inferences are based on structural trends.

Biological Activity

Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula : C₁₀H₁₅N₃O₃
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 2098088-93-6

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The oxolane (tetrahydrofuran) moiety contributes to its solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound possesses notable antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: A549 Cell Line

A study conducted on the A549 lung cancer cell line showed that treatment with the compound resulted in:

Concentration (µM) Cell Viability (%) IC50 (µM)
107512.5
2050
4025

The IC50 value of 12.5 µM indicates moderate potency against lung cancer cells, suggesting that further structural modifications could enhance efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The triazole ring can inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Disruption of Microtubule Dynamics : Similar to other triazole derivatives, it may interfere with microtubule formation, thereby inhibiting mitosis .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

  • Azide preparation : Reacting an oxolan-3-ylmethyl precursor with sodium azide to generate the azide intermediate.
  • Alkyne-azide coupling : Using a copper(I) catalyst (e.g., CuSO₄ with sodium ascorbate) and stabilizing ligands like tris(triazolylmethyl)amines (e.g., TBTA or THPTA) to accelerate the reaction and suppress copper disproportionation .
  • Workup : Purification via column chromatography or crystallization. Example: A similar triazole derivative was synthesized with 82% yield using CuAAC, followed by NMR and X-ray verification .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves 3D molecular geometry, bond lengths, and angles. SHELXL software is widely used for refinement, particularly for small molecules .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, intramolecular hydrogen bonds (e.g., C–H⋯N) in triazoles produce distinct shifts .
  • Elemental analysis : Validates purity by matching experimental and theoretical C/H/N percentages .

Q. How does this compound function as a ligand in catalytic systems?

The triazole moiety and ethylamine group can stabilize transition metals (e.g., Cu(I)) in catalytic cycles. Polytriazole ligands like TBTA enhance CuAAC efficiency by:

  • Preventing Cu(I) oxidation and disproportionation.
  • Accelerating reaction rates (e.g., >95% conversion in azide-alkyne cycloadditions) .
  • Enabling regioselective 1,4-triazole formation under mild conditions .

Advanced Research Questions

Q. How do the oxolan-3-ylmethyl and ethylamine substituents influence electronic properties and reactivity?

  • Steric effects : The oxolane (tetrahydrofuran) ring introduces rigidity, potentially hindering access to the triazole’s reactive sites.
  • Electronic effects : The electron-donating ethylamine group may polarize the triazole ring, altering its nucleophilicity.
  • DFT insights : Mulliken charge analysis and electrostatic potential maps (e.g., using B3LYP/6-311G(d,p)) can quantify charge distribution and predict reactive sites .

Q. What computational strategies are optimal for modeling this compound’s electronic structure and supramolecular interactions?

  • Density Functional Theory (DFT) : The B3LYP functional with 6-311G(d,p) basis set calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO), and thermodynamic properties (e.g., Gibbs free energy) .
  • Molecular dynamics (MD) : Simulates intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystallization processes.
  • Software tools : Gaussian or ORCA for DFT; SHELX for crystallographic refinement .

Q. How do intermolecular interactions govern the compound’s solid-state packing and physicochemical properties?

  • Hydrogen bonding : Intramolecular C–H⋯N bonds stabilize molecular conformation, while intermolecular N–H⋯N/O bonds create supramolecular chains or sheets. For example, inversion-related R₂²(8) motifs form zigzag chains along crystallographic axes .
  • Stacking interactions : Aromatic triazole rings may engage in π-π interactions, influencing solubility and melting points.
  • Thermal analysis : Differential scanning calorimetry (DSC) correlates packing efficiency with thermal stability .

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